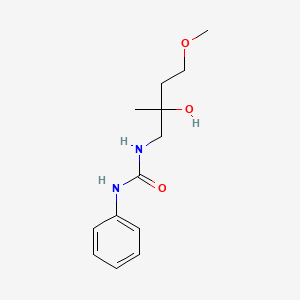
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is also known as HMBP and is synthesized by the reaction of 4-methoxy-2-methyl-2-butanone with phenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Crystallographic studies have utilized compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea, exploring their structural properties. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals interactions that form chains along the a-axis direction, providing insights into the arrangement of such molecules (Kang, Kim, Kwon, & Kim, 2015).
Catalytic Reactions
Research on catalytic reactions has shown the efficiency of certain complexes in methoxycarbonylation of alkynes, leading to the formation of esters and diesters. This illustrates the potential for chemical synthesis processes involving complex organic compounds similar to 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as Adda, a unique C20 amino acid in cyanobacterial hepatotoxins, demonstrates the complex synthetic pathways that can lead to bioactive molecules. This is relevant for understanding the synthesis and applications of complex urea derivatives in biomedical research (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Biodegradation Studies
Studies on the biodegradation of phenylurea compounds, such as isoproturon by soil bacteria, offer insights into the environmental fate and degradation pathways of these chemicals. Understanding the microbial degradation of phenylurea derivatives is crucial for assessing their environmental impact and potential for bioremediation (Sørensen, Ronen, & Aamand, 2001).
Polymer Research
The development of polyhydroxyalkanoates (PHAs) for medical devices and tissue engineering showcases the versatility of organic compounds in creating biodegradable polymers. Research into PHAs and related materials could encompass compounds like 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea for novel applications in biomaterials (Chen & Wu, 2005).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQLTRJWNBTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)
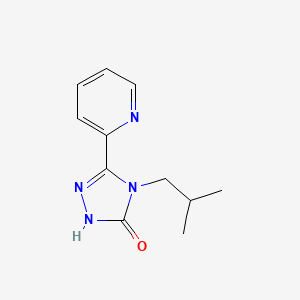


![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)
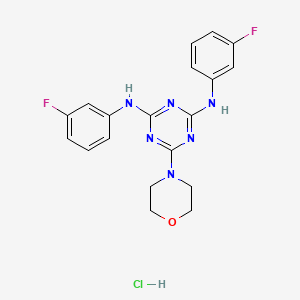
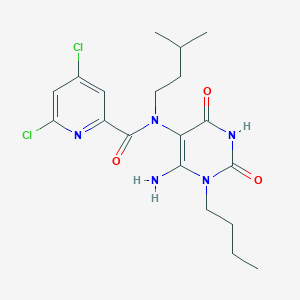
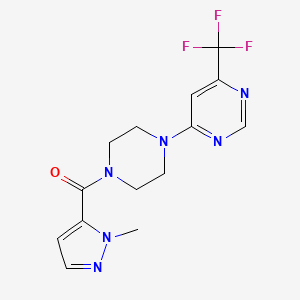
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
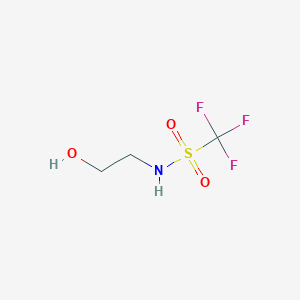
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)